

Spectroscopic Profile of 4-(Trifluoromethyl)nicotinaldehyde: A Technical Guide

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Compound of Interest

Compound Name: 4-(Trifluoromethyl)nicotinaldehyde

Cat. No.: B1321789

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the compound **4-(Trifluoromethyl)nicotinaldehyde**, a significant building block in medicinal chemistry and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in further research and development.

Spectroscopic Data Summary

The empirical formula for **4-(Trifluoromethyl)nicotinaldehyde** is $C_7H_4F_3NO$, and its molecular weight is 175.11 g/mol. The structural and electronic environment of the molecule gives rise to a unique spectroscopic fingerprint, which is detailed in the tables below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

1H NMR (400 MHz, $CDCl_3$)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
10.24	s	1H	-CHO	H-6
9.22	s	1H	H-2	
8.39	dd	8.1, 1.9	1H	
7.91	d	8.1	1H	H-5

¹³C NMR (101 MHz, CDCl₃)

Chemical Shift (δ) ppm	Quartet Coupling Constant (J) Hz	Assignment
189.3	C=O (aldehyde)	C-4
152.3	35.4	
151.7	C-2	
137.7	C-6	
133.1	0.9	C-3
121.0	2.7	C-5
120.9	275.8	CF ₃

Infrared (IR) Spectroscopy

While an experimental spectrum for **4-(Trifluoromethyl)nicotinaldehyde** was not available, the following table outlines the predicted characteristic absorption bands based on its functional groups.

Wavenumber (cm ⁻¹)	Intensity	Functional Group Vibration
~3050	Medium	Aromatic C-H Stretch
~2850, ~2750	Medium-Weak	Aldehyde C-H Stretch (Fermi resonance)
~1705	Strong	C=O Stretch (Aromatic Aldehyde)
~1600, ~1470	Medium-Weak	Pyridine Ring C=C and C=N Stretching
~1300-1100	Strong	C-F Stretching (Trifluoromethyl group)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments.

High-Resolution Mass Spectrometry (HRMS-EI)

Ion	Calculated m/z	Found m/z
[M] ⁺	175.0245	175.0246

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. The general protocols are outlined below.

NMR Spectroscopy

A sample of **4-(Trifluoromethyl)nicotinaldehyde** was dissolved in deuterated chloroform (CDCl₃). ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy

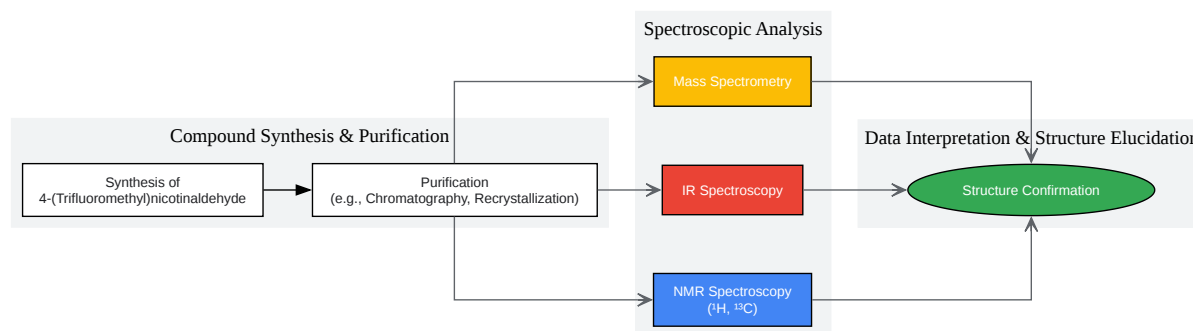
The predicted IR absorption data is based on established correlation tables for characteristic functional group vibrations. Experimentally, an IR spectrum would typically be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample could be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

Mass Spectrometry

High-resolution mass spectrometry was performed using an electron ionization (EI) source. The sample was introduced into the mass spectrometer, and the resulting ions were analyzed to determine their mass-to-charge ratio.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for obtaining and interpreting the spectroscopic data for a chemical compound like **4-(Trifluoromethyl)nicotinaldehyde**.



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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

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